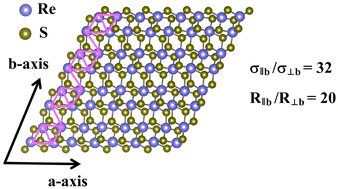Electrical and optoelectronic anisotropy and surface electron accumulation in ReS2 nanostructures†
Nanoscale Pub Date: 2023-11-15 DOI: 10.1039/D3NR04830F
Abstract
Two interesting electronic transport properties including in-plane anisotropy and nonhomogeneous carrier distribution were observed in ReS2 nanoflakes. The electrical conductivity defined by the current parallel to the b-axis (‖b) is 32 times higher than that perpendicular to the b-axis (⊥b). Similar anisotropy was also observed in optoelectronic properties in which the ratio of responsivity ‖b to ⊥b reaches 20. In addition, conductivity and thermal activation energy with substantial thickness dependence were observed, which indicates a surface-dominant 2D transport in ReS2 nanoflakes. The presence of surface electron accumulation (SEA) in ReS2 has been confirmed by angle-resolved photoemission spectroscopy and scanning tunneling spectroscopy. The electron concentration (∼1019 cm−3) at the surface is over three orders of magnitude higher than that of the bulks. Sulfur vacancies which are sensitive to air molecules are suggested to be the major factor resulting in SEA and high conductivity in ReS2 nanostructures.


Recommended Literature
- [1] Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS
- [2] Infrared crystallography for framework and linker orientation in metal–organic framework films†
- [3] A highly selective Raney Fe@HZSM-5 Fischer–Tropsch synthesis catalyst for gasoline production: one-pot synthesis and unexpected effect of zeolites†
- [4] Coordination of a chiral tin(ii) cation bearing a bis(oxazoline) ligand with tetrahydrofuran derivatives†
- [5] Vertically oriented ReS2(1−x)Se2x nanosheet-formed porous arrays on SiO2/Si substrates for ultraviolet-visible photoelectric detection
- [6] Solution-processable electrochromic materials and devices: roadblocks and strategies towards large-scale applications
- [7] Reaction engineering and kinetics of algae conversion to biofuels and chemicals via pyrolysis and hydrothermal liquefaction
- [8] Boron-doped diamondelectrode: synthesis, characterization, functionalization and analytical applications
- [9] Organobase triggered controlled supramolecular ring opening polymerization and 2D assembly†
- [10] Reductant-directed formation of PS–PAMAM-supported gold nanoparticles for use as highly active and recyclable catalysts for the aerobic oxidation of alcohols and the homocoupling of phenylboronic acids†










